
5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide
Übersicht
Beschreibung
5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide, also known as E7070, is a pyrimidine-based anticancer drug that has been extensively studied for its potential in cancer treatment. It belongs to the class of sulfonamide compounds and has been shown to have a broad range of anticancer activities.
Wirkmechanismus
The mechanism of action of 5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide involves the inhibition of several key signaling pathways involved in cancer progression. It inhibits the activity of HIF-1α, a transcription factor that regulates the expression of genes involved in angiogenesis and tumor growth. 5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide also inhibits the activity of topoisomerase I and II, enzymes that are essential for DNA replication and cell division. In addition, 5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has been shown to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has been shown to have a broad range of biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit angiogenesis. 5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has also been shown to have anti-inflammatory effects and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide is its broad range of anticancer activities. It has been shown to be effective against various types of cancer, making it a promising candidate for cancer treatment. However, 5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, 5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has been found to be toxic to normal cells at high concentrations, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of 5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide. One area of research is the development of new formulations of 5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide. In addition, there is a need for further studies to investigate the potential of 5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide in combination with other anticancer drugs. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide in humans.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has been extensively studied for its potential in cancer treatment. It has shown promising results in preclinical studies against various types of cancer, including breast cancer, lung cancer, and ovarian cancer. 5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. It has also been found to have synergistic effects when used in combination with other anticancer drugs.
Eigenschaften
IUPAC Name |
5-chloro-2-ethylsulfonyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O3S/c1-2-22(20,21)13-16-7-8(14)11(18-13)12(19)17-10-6-4-3-5-9(10)15/h3-7H,2H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERSPPOEXZEBSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



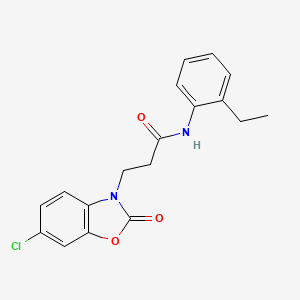
![6-methyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyridinecarboxamide](/img/structure/B4387672.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-7-(2-chlorophenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4387680.png)
![N-benzyl-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B4387696.png)
![3-[3-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4387704.png)
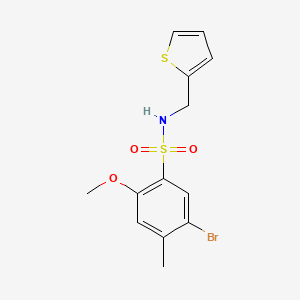

![3-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}propanoic acid](/img/structure/B4387724.png)
![4-{[(3,5-difluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4387736.png)
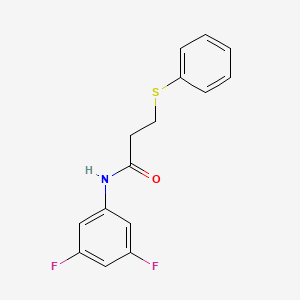
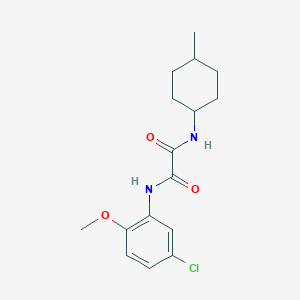
![5-chloro-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4387754.png)
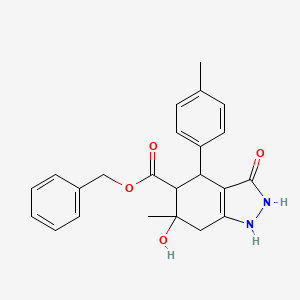
![N-benzyl-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B4387767.png)